molecular formula C12H21NO5 B2915417 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid CAS No. 502482-52-2

2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid

Cat. No.: B2915417
CAS No.: 502482-52-2
M. Wt: 259.302
InChI Key: CTGKOZWOKCERFN-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly listed in evidence; structurally inferred) features a piperidine ring substituted at the 4-position with a hydroxyl group and an acetic acid moiety. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes. Its molecular formula is approximately C₁₂H₂₁NO₅ (inferred from analogs like CAS 157688-46-5 ), with a molecular weight of ~275.3 g/mol. The hydroxyl group increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.

Properties

IUPAC Name

2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-12(17,5-7-13)8-9(14)15/h17H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGKOZWOKCERFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502482-52-2
Record name 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl group and the acetic acid moiety. One common method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: TFA, HCl

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of a hydroxyl group

    Substitution: Formation of the free amine

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Structural Analogs with Varied Piperidine Substituents

Compound Name Substituent on Piperidine Molecular Weight Key Features Applications
Target Compound 4-Hydroxy, Boc-protected ~275.3 Enhanced polarity due to -OH; Boc protection for amine stability Potential pharmaceutical intermediate (e.g., opioid analgesics )
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5) No hydroxyl group 243.30 Lower polarity; simpler synthesis Building block for drug candidates
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid 4-m-Tolyl group 333.42 Hydrophobic aromatic substituent; higher molecular weight Pharmaceutical R&D (e.g., CNS-targeting agents)
2-(1-Benzylpiperidin-4-yl)acetic acid (CAS 130927-83-2) Benzyl group 247.34 No Boc protection; free amine Broad pharmaceutical applications

Key Differences :

  • Polarity: The hydroxyl group in the target compound improves water solubility compared to non-hydroxylated analogs like CAS 157688-46-5 .
  • Synthetic Complexity : Hydroxyl-containing derivatives require additional protection/deprotection steps, reducing yields (e.g., 39% for Boc-protected 9c vs. 65% for 9b ).
  • Bioactivity : Hydroxyl analogs (e.g., Structure 43 in ) exhibit enhanced analgesic activity (relative potency = 54.4 vs. 5.4 for loperamide), likely due to hydrogen-bonding interactions.

Analogs with Heterocyclic Modifications

Compound Name Structural Feature Molecular Weight Applications
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid Oxazole ring 296.32 Agrochemicals, materials science
2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid Thiazole ring 340.44 Anticancer research, enzyme inhibitors

Comparison :

  • Electronic Effects : Thiazole/oxazole rings introduce π-conjugation, altering electronic properties and binding affinity compared to the acetic acid moiety.
  • Functionalization Potential: The carboxylic acid in the target compound enables easier conjugation (e.g., amide formation) than heterocyclic carboxylates .

Analogs with Dual Protection Groups

Compound Name Protection Groups Molecular Weight Key Use
2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid Boc and Cbz 421.46 Peptide synthesis, dual-deprotection strategies
4-Boc-1-Fmoc-2-piperazine acetic acid Boc and Fmoc 454.49 Solid-phase peptide synthesis

Contrast :

  • Stability : Dual protection (Boc + Cbz/Fmoc) increases steric hindrance and synthetic steps but allows sequential deprotection .
  • Cost : Multi-protected analogs (e.g., ) are more expensive (e.g., 1g priced at ~JPY 30,400 ) compared to singly protected derivatives.

Physicochemical Properties :

  • Melting Point: Hydroxyl analogs (e.g., ) have higher mp (48–50°C ) than non-hydroxylated derivatives (e.g., 138–139.5°C for pinacol ester ).
  • Solubility : Hydroxyl group enhances solubility in polar solvents (e.g., DMSO, water) .

Q & A

Q. What safety precautions are necessary when handling tert-butoxycarbonyl reagents in large-scale syntheses?

  • Methodological Answer : Boc reagents (e.g., Boc₂O) release CO₂ gas during reactions. Mitigation includes:
  • Ventilation : Conduct reactions in fume hoods with gas traps.
  • Personal Protective Equipment (PPE) : Use acid-resistant gloves and goggles due to corrosive byproducts (e.g., HCl) .

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